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Compound of Interest

Compound Name:
1-Methyl-4-nitro-N-phenethyl-1H-

pyrazol-3-amine

CAS No.: 1429418-41-6

Cat. No.: B2608008 Get Quote

Executive Summary & Core Directive
This technical guide addresses the structural definition, molecular weight calculation, and

characterization protocols for N-phenethyl-nitropyrazole derivatives. These compounds

represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzimidazoles

in analgesic research and as high-energy density materials in agrochemical applications.

The "Derivative" Ambiguity: The term "derivative" implies a variable substitution pattern. This

guide focuses on the fundamental core structure: 1-(2-phenylethyl)-4-nitropyrazole, while

providing the calculation framework for functionalized variants (e.g., amino- or methyl-

substituted).
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WARNING: Nitropyrazoles are precursors to energetic materials. While N-phenethyl derivatives

are generally stable, the unalkylated nitropyrazole starting materials can be shock-sensitive. All

synthesis must be conducted behind blast shields.

Theoretical Framework: Molecular Weight &
Formula
The Core Scaffold: 1-(2-phenylethyl)-4-nitropyrazole
This is the baseline structure upon which all derivatives are built. It consists of a pyrazole ring

substituted with a nitro group (

) at the 4-position and a phenethyl group (

) at the N1-position.

Structural Components:

Pyrazole Core:

(assuming 2 substitutions)

Nitro Group:

(substitutes 1 H)

Phenethyl Group:

(substitutes 1 H on Nitrogen)

Formula Derivation:

Correction: The fragments above already account for substitution.

Total Carbons: 3 (pyrazole) + 8 (phenethyl) = 11
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Total Hydrogens: 2 (pyrazole C3/C5) + 9 (phenethyl) = 11

Total Nitrogens: 2 (pyrazole) + 1 (nitro) = 3

Total Oxygens: 2 (nitro) = 2

Final Molecular Formula:

Molecular Weight Calculation:

Element Count
Atomic Mass (
g/mol )

Subtotal

Carbon (C) 11 12.011 132.121

Hydrogen (H) 11 1.008 11.088

Nitrogen (N) 3 14.007 42.021

Oxygen (O) 2 15.999 31.998

Total MW 217.23 g/mol

Functionalized Derivative Example
Compound: 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine (Common commercial

analog)

Formula:

MW: 246.27 g/mol [1]

Shift: Addition of Methyl (

) and Amino (

) groups alters the physicochemical profile significantly (LogP shift).

Synthetic Access & Regioselectivity[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemdiv.com/catalog/screening-compounds/compound-2622-0069/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of N-phenethyl-nitropyrazoles is governed by the regioselectivity of alkylation.

The nitropyrazole anion is an ambident nucleophile, leading to potential mixtures of N1- and

N2-alkylated isomers.

Reaction Pathway Visualization
The following diagram illustrates the critical decision points in the synthesis and purification

workflow.
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Caption: Synthetic workflow for N-phenethyl-4-nitropyrazole highlighting the divergence of

N1/N2 regioisomers.

Analytical Characterization Protocols
To validate the identity of the derivative, a self-validating analytical triad is required: HRMS

(Formula), NMR (Structure/Regiochemistry), and Melting Point (Purity).

High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula

.

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

Mode: Positive Ion Mode (

).

Expected Value:
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Exact Mass (

): 217.0851

Observed

: 218.0924

Isotopic Pattern Validation:

The presence of 3 Nitrogens results in a specific isotopic abundance.

Confirm the absence of Bromine isotopes (M+2 peak ~100%) to ensure no unreacted

phenethyl bromide remains.

Nuclear Magnetic Resonance (NMR)
Objective: Distinguish the N1-phenethyl isomer from the N2-isomer.

Protocol:

Solvent: DMSO-

or

.

Diagnostic Signals (1H NMR, 400 MHz):

Pyrazole Protons: Two singlets (or doublets with small

) around

8.0 - 8.5 ppm.[2]

Differentiation: In the N1-isomer, the proton at C5 is closer to the phenethyl group than

C3.

Phenethyl
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(N-linked): Triplet around

4.3 - 4.5 ppm.

Phenethyl

(Benzylic): Triplet around

3.1 - 3.2 ppm.

Aromatic Ring: Multiplet

7.1 - 7.4 ppm (5H).[3]

The NOESY Check (Crucial Step): To definitively prove N1-alkylation, perform a 2D NOESY

experiment.

Positive NOE: Strong correlation between the N-linked

triplet and the Pyrazole C5-H.

Negative NOE: No correlation between N-linked

and Pyrazole C3-H (due to distance).

Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-
nitropyrazole
Reagents:

4-Nitropyrazole (1.0 eq)

(2-Bromoethyl)benzene (1.1 eq)

Cesium Carbonate (

) (1.5 eq) or

Acetonitrile (ACN) or DMF (Dry)
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Step-by-Step Methodology:

Dissolution: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (113 mg, 1 mmol)

in anhydrous ACN (5 mL).

Base Addition: Add

(488 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate
anion.

Alkylation: Dropwise add (2-bromoethyl)benzene (203 mg, 1.1 mmol).

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (30% EtOAc in

Hexanes).

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced

pressure.

Purification: Dissolve residue in DCM. Wash with water (2x) and brine (1x). Dry over

.

Chromatography: Purify via silica gel column. The N1-isomer typically elutes after the N2-

isomer (if present) or bis-alkylated impurities due to polarity.

Yield: Expected yield 75–85% as a pale yellow solid.

Physicochemical Profile & Applications
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Property Value (Predicted) Significance

LogP 1.6 - 1.9
Moderate lipophilicity; likely

CNS active if functionalized.

TPSA ~65 Å²
Good oral bioavailability range

(<140 Å²).

H-Bond Donors 0
Improves membrane

permeability.

H-Bond Acceptors 4
Interaction points for receptor

binding.

Biological Relevance: Researchers utilize this scaffold to probe opioid receptors (analogous to

etonitazene pharmacophores) and enzyme inhibitors (e.g., against specific kinases or

dehydrogenases). The nitro group serves as a metabolic handle, often reduced to an amine (

) in vivo or synthetically to create further functionalized drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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